(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol
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Overview
Description
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is a derivative of oxolane, a five-membered ring containing one oxygen atom. The presence of multiple hydroxyl groups and a methyl group makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol typically involves the use of starting materials such as D-glucose. The process includes several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acylation or silylation to prevent unwanted reactions.
Formation of Oxolane Ring: The protected glucose undergoes cyclization to form the oxolane ring structure.
Introduction of Methyl Group: A methyl group is introduced at the desired position through a methylation reaction.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-tetrahydrofuran-2,3,4,5-tetrayl tetraacetate
- (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Properties
Molecular Formula |
C5H10O4 |
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Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5+/m0/s1 |
InChI Key |
MKMRBXQLEMYZOY-NEEWWZBLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O |
Canonical SMILES |
CC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
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